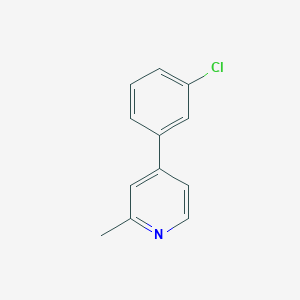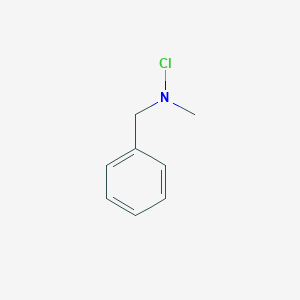![molecular formula C17H13N3O2 B14138858 2-hydroxy-N'-[(E)-quinolin-8-ylmethylidene]benzohydrazide](/img/structure/B14138858.png)
2-hydroxy-N'-[(E)-quinolin-8-ylmethylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N’-[(E)-quinolin-8-ylmethylidene]benzohydrazide is a Schiff base ligand that has garnered significant interest in various fields of chemistry, particularly coordination chemistry. This compound is known for its versatile coordination behavior, which allows it to form various complexes with different metal ions. These complexes exhibit interesting properties such as photoluminescence and magnetic properties, making them potential candidates for applications in fields like bioimaging, anticancer therapy, and as MRI contrast agents .
Preparation Methods
The synthesis of 2-hydroxy-N’-[(E)-quinolin-8-ylmethylidene]benzohydrazide typically involves the condensation reaction between 8-hydroxyquinoline-2-carbaldehyde and benzohydrazide. This reaction is usually carried out in an organic solvent such as ethanol or methanol, often in the presence of a catalyst like glacial acetic acid. The reaction conditions are generally mild, and the product is obtained in high yield .
Chemical Reactions Analysis
2-hydroxy-N’-[(E)-quinolin-8-ylmethylidene]benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-hydroxy-N’-[(E)-quinolin-8-ylmethylidene]benzohydrazide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-[(E)-quinolin-8-ylmethylidene]benzohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as DNA, leading to potential anticancer and antimicrobial effects. The compound’s photoluminescent properties are attributed to the electronic transitions within the quinoline moiety and the metal-ligand interactions .
Comparison with Similar Compounds
Similar compounds to 2-hydroxy-N’-[(E)-quinolin-8-ylmethylidene]benzohydrazide include other Schiff base ligands derived from 8-hydroxyquinoline and benzohydrazide derivatives. These compounds share similar coordination behavior and applications but may differ in their specific properties and reactivity. Some examples include:
- 2-hydroxy-N’-[(E)-quinolin-8-ylmethylidene]benzohydrazide derivatives with different substituents on the quinoline or benzohydrazide moieties .
- Schiff bases derived from other aldehydes or ketones and benzohydrazide .
These similar compounds highlight the versatility and potential of Schiff base ligands in various scientific and industrial applications.
Properties
Molecular Formula |
C17H13N3O2 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-quinolin-8-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C17H13N3O2/c21-15-9-2-1-8-14(15)17(22)20-19-11-13-6-3-5-12-7-4-10-18-16(12)13/h1-11,21H,(H,20,22)/b19-11+ |
InChI Key |
PFABDVUEADHXQA-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=CC3=C2N=CC=C3)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CC3=C2N=CC=C3)O |
solubility |
3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


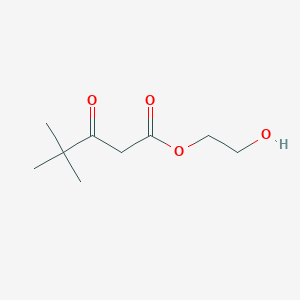

![(1S,2S,4R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B14138783.png)
![3-Butyl-3,4-dihydro-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1(2H)-quinazolineacetamide](/img/structure/B14138799.png)
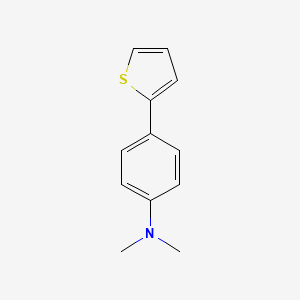
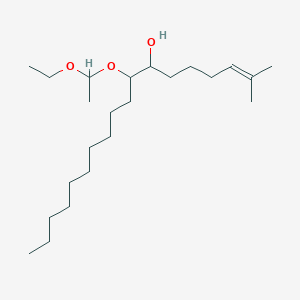
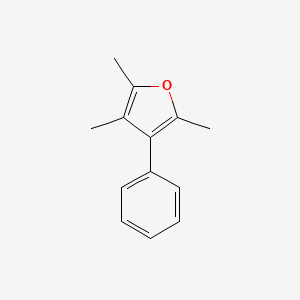
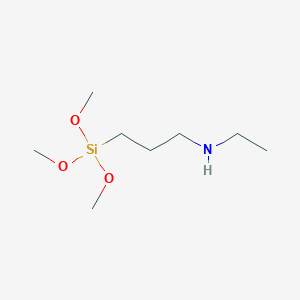
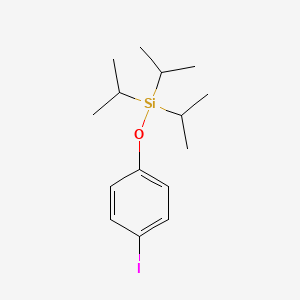
![(E)-(3-chloro-4-ethoxyphenyl){2-(4-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B14138832.png)
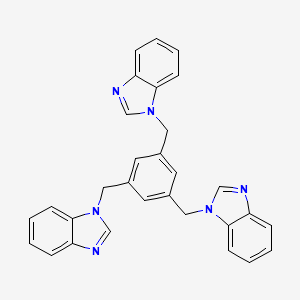
![2'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine](/img/structure/B14138841.png)
